(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Description
(5R)-5-Benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a chiral triazoloxazinium salt characterized by a benzyl group at the 5R position and a mesityl (2,4,6-trimethylphenyl) substituent at the 2-position. The tetrafluoroborate counterion enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C21H24BF4N3O |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1 |
InChI Key |
ODDJKWKAKIPVMW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.
Scientific Research Applications
(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound’s properties might be exploited in the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- The mesityl group (2,4,6-trimethylphenyl) in the target compound provides steric bulk and electron-donating methyl groups, enhancing stability and modulating reactivity compared to electron-withdrawing groups like perfluorophenyl () or trichlorophenyl () .
- The 5R-benzyl configuration introduces chirality, which may influence interactions with biological targets or chiral catalysts, contrasting with the 5S-isopropyl analog () .
Molecular Weight and Solubility :
- Fluorinated analogs (e.g., perfluorophenyl derivatives) exhibit lower molecular weights (~421 g/mol) but higher hydrophobicity, whereas the target compound’s mesityl and benzyl groups balance lipophilicity and solubility .
Biological Activity
(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a synthetic compound belonging to the class of triazolo-oxazines. Its unique chemical structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by its complex molecular formula and specific stereochemistry. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈BClF₄N₃O
- SMILES : CC(C)(C)C1=CC(=C(C(=C1)C)N2C=[N+]3C@HCC4=CC=CC=C4)C
Biological Activity Overview
Research indicates that compounds within the triazolo-oxazine class exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that triazolo derivatives may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : Certain structural analogs have been studied for their neuroprotective properties in models of neurodegeneration.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors implicated in disease processes.
- Cell Cycle Interference : Some studies suggest interference with cell cycle progression in cancer cells.
Antimicrobial Activity
A study conducted on various triazolo derivatives demonstrated that compounds similar to (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Activity
In vitro assays revealed that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. This suggests a potential pathway for further development into an anticancer agent.
Neuroprotective Effects
Research involving neuroblastoma cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism appears to involve the upregulation of antioxidant enzymes.
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | IC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | - |
| Anticancer | MCF-7 | 25 µM | 25 µM |
| Neuroprotection | Neuroblastoma cells | - | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
